![molecular formula C19H11F3O3 B14194002 4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione CAS No. 874919-22-9](/img/structure/B14194002.png)
4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione is a compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione typically involves the reaction of 4,4’-oxydiphenol with 2-chloro-5-nitrobenzotrifluoride in the presence of potassium carbonate. The reaction is carried out in anhydrous dimethylformamide (DMF) at elevated temperatures (around 110°C) for approximately 12 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium ethoxide and various halogenating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
Aplicaciones Científicas De Investigación
4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
- 4-[4-(Trifluoromethyl)phenoxy]phenol
- 3-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoyl chloride
Comparison: Compared to these similar compounds, 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione is unique due to its biphenyl structure, which imparts additional stability and rigidity. This structural feature enhances its suitability for applications requiring high thermal and chemical stability .
Propiedades
Número CAS |
874919-22-9 |
|---|---|
Fórmula molecular |
C19H11F3O3 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
2-[4-[4-(trifluoromethyl)phenoxy]phenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H11F3O3/c20-19(21,22)13-3-8-16(9-4-13)25-15-6-1-12(2-7-15)17-11-14(23)5-10-18(17)24/h1-11H |
Clave InChI |
FIFCKBPUYKDWAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C=CC2=O)OC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



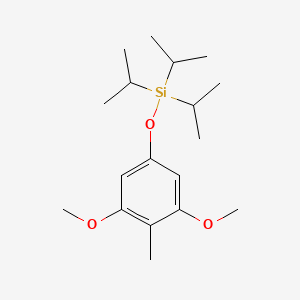

![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)
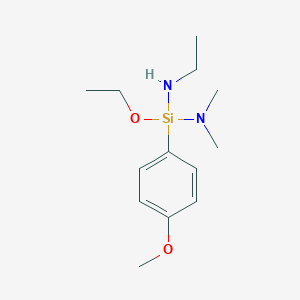
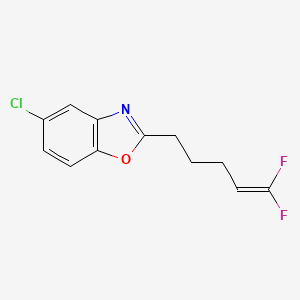
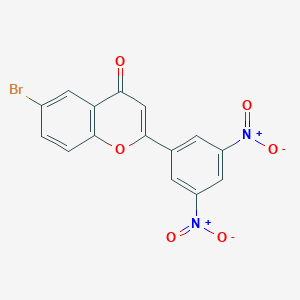
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
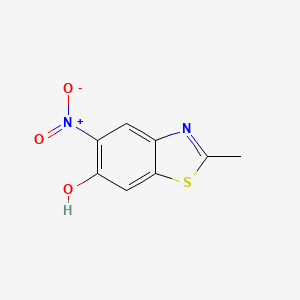
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
